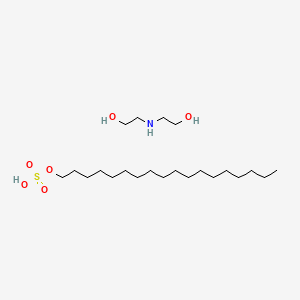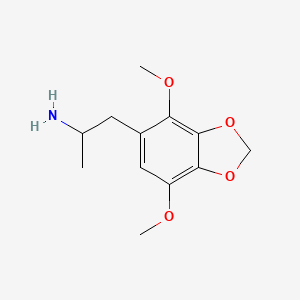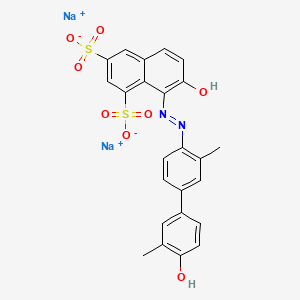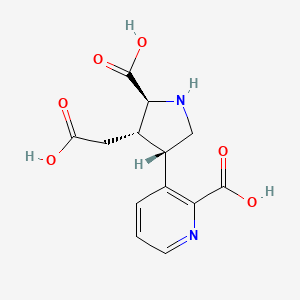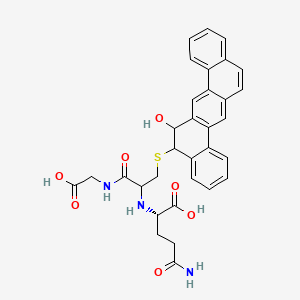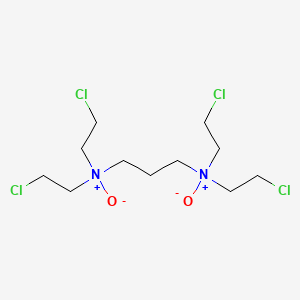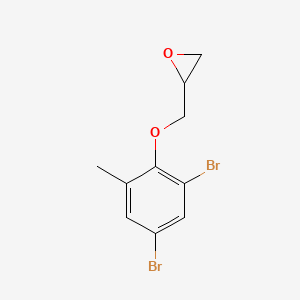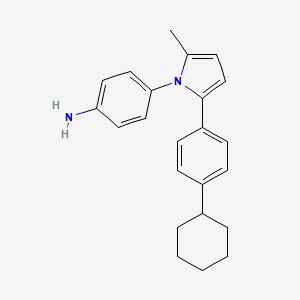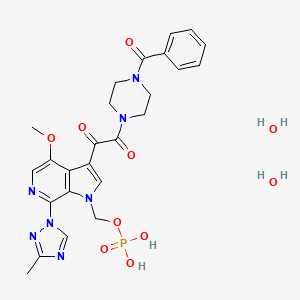
Fostemsavir dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fostemsavir dihydrate, sold under the brand name Rukobia, is an antiretroviral medication used for the treatment of human immunodeficiency virus type 1 (HIV-1) infection. It is particularly indicated for adults who have tried multiple HIV medications and whose HIV infection cannot be successfully treated with other therapies due to resistance, intolerance, or safety considerations . This compound is a prodrug of temsavir, which is an HIV-1 attachment inhibitor that targets the gp120 subunit within the HIV-1 gp160 envelope glycoprotein .
Métodos De Preparación
The preparation of fostemsavir dihydrate involves several synthetic routes and reaction conditions. One method involves the preparation of a compound of Formula IV, where P1 is hydrogen or a suitable protecting group, and R1 is hydrogen or a C1-6 alkyl group . The process includes the preparation of a compound of Formula I, followed by subsequent reactions to obtain the final product. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Fostemsavir dihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may result in the formation of oxidized derivatives, while substitution reactions may lead to the formation of substituted analogs .
Aplicaciones Científicas De Investigación
Fostemsavir dihydrate has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying HIV-1 attachment inhibitors and their interactions with the gp120 subunit . In biology, it is used to investigate the mechanisms of HIV-1 entry and replication. In medicine, this compound is used as a therapeutic agent for the treatment of multidrug-resistant HIV-1 infection . In industry, it is used in the development of new antiretroviral therapies and drug formulations .
Mecanismo De Acción
The mechanism of action of fostemsavir dihydrate involves its conversion to temsavir, which binds to the gp120 subunit within the HIV-1 gp160 envelope glycoprotein . This binding inhibits the interaction of gp120 with the CD4 receptors on host cells, thereby preventing the initial attachment of the virus to the host cell . Additionally, this compound prevents other gp120-dependent post-attachment steps required for viral entry into host cells .
Comparación Con Compuestos Similares
Fostemsavir dihydrate is unique compared to other similar compounds due to its specific mechanism of action as an HIV-1 attachment inhibitor. Similar compounds include other HIV-1 entry inhibitors, such as maraviroc and enfuvirtide . this compound targets the gp120 subunit, whereas maraviroc targets the CCR5 co-receptor, and enfuvirtide inhibits the fusion of the viral envelope with the host cell membrane . This unique targeting of gp120 makes this compound a valuable addition to the arsenal of antiretroviral therapies for multidrug-resistant HIV-1 infection .
Propiedades
Número CAS |
942117-71-7 |
|---|---|
Fórmula molecular |
C25H30N7O10P |
Peso molecular |
619.5 g/mol |
Nombre IUPAC |
[3-[2-(4-benzoylpiperazin-1-yl)-2-oxoacetyl]-4-methoxy-7-(3-methyl-1,2,4-triazol-1-yl)pyrrolo[2,3-c]pyridin-1-yl]methyl dihydrogen phosphate;dihydrate |
InChI |
InChI=1S/C25H26N7O8P.2H2O/c1-16-27-14-32(28-16)23-21-20(19(39-2)12-26-23)18(13-31(21)15-40-41(36,37)38)22(33)25(35)30-10-8-29(9-11-30)24(34)17-6-4-3-5-7-17;;/h3-7,12-14H,8-11,15H2,1-2H3,(H2,36,37,38);2*1H2 |
Clave InChI |
IHIJOICKAIGEIR-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C=N1)C2=NC=C(C3=C2N(C=C3C(=O)C(=O)N4CCN(CC4)C(=O)C5=CC=CC=C5)COP(=O)(O)O)OC.O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


